molecular formula C16H19N3O3S B11005933 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11005933
M. Wt: 333.4 g/mol
InChI Key: GHXLMTUIXBFWQC-UHFFFAOYSA-N
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Description

N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an isothiazolidinyl group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isothiazolidinyl intermediate, which can be achieved through the cyclization of appropriate precursors under oxidative conditions. The pyrrole moiety can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The isothiazolidinyl group can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the isothiazolidinyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while reduction can yield thiol or sulfide derivatives.

Scientific Research Applications

N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The isothiazolidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid: This compound shares the isothiazolidinyl group but differs in its boronic acid functionality.

    Indole derivatives: These compounds contain a similar heterocyclic structure and exhibit a wide range of biological activities.

Uniqueness

N-[4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of the isothiazolidinyl and pyrrole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C16H19N3O3S/c20-16(8-12-18-9-1-2-10-18)17-14-4-6-15(7-5-14)19-11-3-13-23(19,21)22/h1-2,4-7,9-10H,3,8,11-13H2,(H,17,20)

InChI Key

GHXLMTUIXBFWQC-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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